Benzene, ((2-(ethenylseleno)ethyl)thio)-

Description

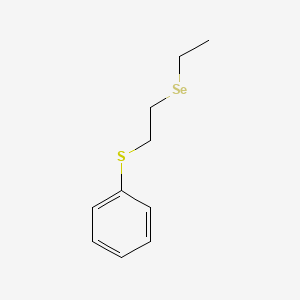

"Benzene, ((2-(ethenylseleno)ethyl)thio)-" is a benzene derivative featuring both sulfur (thio) and selenium (seleno) substituents. Its structure comprises a benzene ring substituted with a thioether (-S-) group connected to an ethyl chain terminating in an ethenylseleno (-Se-CH₂-CH₂) moiety. This unique combination of chalcogens (sulfur and selenium) imparts distinct electronic and steric properties, making it relevant in organic synthesis and materials science.

Properties

CAS No. |

90053-42-2 |

|---|---|

Molecular Formula |

C10H14SSe |

Molecular Weight |

245.26 g/mol |

IUPAC Name |

2-ethylselanylethylsulfanylbenzene |

InChI |

InChI=1S/C10H14SSe/c1-2-12-9-8-11-10-6-4-3-5-7-10/h3-7H,2,8-9H2,1H3 |

InChI Key |

ZYGRWMLJSLCVHU-UHFFFAOYSA-N |

Canonical SMILES |

CC[Se]CCSC1=CC=CC=C1 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzene, ((2-(ethenylseleno)ethyl)thio)- typically involves the introduction of the ethenylseleno and thioether groups onto a benzene ring. One common method is the nucleophilic substitution reaction where a benzene derivative is treated with a selenoether and a thioether under specific conditions. The reaction often requires a catalyst and is carried out under inert atmosphere to prevent oxidation of the selenium compound.

Industrial Production Methods

Industrial production of Benzene, ((2-(ethenylseleno)ethyl)thio)- may involve multi-step processes that ensure high yield and purity

Chemical Reactions Analysis

Types of Reactions

Benzene, ((2-(ethenylseleno)ethyl)thio)- undergoes various chemical reactions, including:

Oxidation: The selenium and sulfur atoms in the compound can be oxidized to form selenoxides and sulfoxides, respectively.

Reduction: The compound can be reduced to remove the ethenyl group or to convert the selenoether and thioether groups to their corresponding hydrogenated forms.

Substitution: The benzene ring can undergo electrophilic aromatic substitution reactions, where the hydrogen atoms are replaced by other substituents.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

Substitution: Electrophilic reagents like bromine or nitric acid can be used under acidic conditions to facilitate substitution reactions.

Major Products

Oxidation: Selenoxides and sulfoxides.

Reduction: Hydrogenated derivatives of the original compound.

Substitution: Various substituted benzene derivatives depending on the electrophile used.

Scientific Research Applications

Benzene, ((2-(ethenylseleno)ethyl)thio)- has several applications in scientific research:

Chemistry: Used as a building block in organic synthesis to introduce selenium and sulfur functionalities into complex molecules.

Biology: Studied for its potential biological activities, including antioxidant and anticancer properties.

Medicine: Investigated for its potential use in drug development, particularly in designing molecules with improved pharmacokinetic properties.

Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of Benzene, ((2-(ethenylseleno)ethyl)thio)- involves its interaction with molecular targets through its selenium and sulfur atoms. These atoms can form bonds with various biological molecules, influencing their function. The compound may also undergo redox reactions, contributing to its biological activity by modulating oxidative stress pathways.

Comparison with Similar Compounds

Structural Analogues

Sulfur-Containing Derivatives

- Benzene, [2-[(1-methylethyl)thio]ethyl] (C₁₁H₁₆S) : Features a branched thioether group (isopropylthioethyl) attached to benzene. Its molecular weight (180.31 g/mol) is lower than the target compound due to the absence of selenium .

- Benzene, 1-bromo-2-(methylthio)- (C₇H₇BrS): Combines a methylthio (-S-CH₃) group and bromine substituent.

- Benzoic acid, 2-[(2-amino-2-oxoethyl)thio]- (C₉H₉NO₃S): Contains a thioether linked to a carboxamide group. The polar functional group enhances solubility in polar solvents, unlike the nonpolar ethenylseleno group in the target compound .

Selenium-Containing Derivatives

- Benzoselenophene derivatives: Compounds like benzo[b]selenophene exhibit enhanced electron-donating properties compared to sulfur analogs due to selenium’s lower electronegativity.

Mixed Chalcogen Systems

- Thieno[2,3-b]quinolin-2-yl methanone derivatives: Hybrid systems with sulfur and nitrogen (e.g., compound 18g in ) highlight how selenium substitution might alter π-conjugation and biological activity compared to sulfur analogs .

Physical and Chemical Properties

| Compound | Molecular Formula | Molecular Weight (g/mol) | Boiling Point (K) | Key Functional Groups |

|---|---|---|---|---|

| Benzene, ((2-(ethenylseleno)ethyl)thio)- | C₁₀H₁₂SSe | ~243.2 (estimated) | Not reported | Thioether, Ethenylseleno |

| Benzene, [2-[(1-methylethyl)thio]ethyl] | C₁₁H₁₆S | 180.31 | Not reported | Branched thioether |

| Benzene, 1-bromo-2-(methylthio)- | C₇H₇BrS | 203.10 | 418.70–529.00 | Methylthio, Bromine |

| Benzoic acid, 2-[(2-amino-2-oxoethyl)thio]- | C₉H₉NO₃S | 211.24 | Not reported | Thioether, Carboxamide |

- Boiling Points : The brominated methylthio derivative () shows significant variability in boiling points (418.70–529.00 K), likely due to measurement conditions. The target compound’s selenium substituent may increase its boiling point relative to sulfur-only analogs due to higher molecular weight and polarizability .

- Reactivity: Selenium’s larger atomic size and lower electronegativity compared to sulfur may enhance nucleophilic substitution rates at the seleno site. For example, ethenylseleno groups could participate in unique cycloaddition or oxidation reactions .

Q & A

Basic Question: What spectroscopic methods are recommended for structural characterization of Benzene, ((2-(ethenylseleno)ethyl)thio)-?

Methodological Answer:

The compound’s structure can be elucidated using a combination of nuclear magnetic resonance (NMR) spectroscopy, high-resolution mass spectrometry (HRMS), and infrared (IR) spectroscopy.

- NMR : H and C NMR can identify sulfur-selenium bonding patterns and vinyl group configurations. For selenium-containing analogs, Se NMR may resolve electronic environments .

- HRMS : Accurate mass measurements confirm molecular formula and fragmentation pathways, critical for distinguishing selenium isotopes (e.g., Se vs. Se) .

- IR : Stretching frequencies for C-S (600–700 cm) and C-Se (500–600 cm) bonds validate functional groups .

Reference Data : NIST Chemistry WebBook provides spectral libraries for analogous selenothioethers .

Basic Question: What synthetic strategies are effective for introducing selenium and sulfur moieties into benzene derivatives?

Methodological Answer:

Selenium and sulfur can be introduced via nucleophilic substitution or radical-mediated coupling:

- Thiol-Ene Reaction : Ethylene selenol (HS-CH-CH-Se-) reacts with vinylbenzene under UV initiation, forming the selenothioether bond. Use inert atmospheres (N) to prevent oxidation .

- Protecting Groups : Protect reactive selenol (-SeH) groups with trimethylsilyl chloride (TMSCl) during synthesis to avoid diselenide formation .

Key Consideration : Monitor reaction progress via thin-layer chromatography (TLC) with iodine vapor visualization, which detects sulfur/selenium-containing intermediates .

Advanced Question: How can researchers resolve contradictions in toxicity data for selenium-containing aromatic compounds?

Methodological Answer:

Discrepancies often arise from variability in exposure models or analytical sensitivity. Mitigation strategies include:

- Biomarker Validation : Use glutathione (GSH) depletion assays as a biomarker for selenium-mediated oxidative stress, as validated in benzene toxicity studies .

- Dosimetry Calibration : Implement human dosimetry models (e.g., physiologically based pharmacokinetic modeling) to standardize exposure metrics across studies .

Example : A 2023 study resolved conflicting LC values by correlating selenium speciation (Se vs. Se) with cytotoxicity thresholds .

Advanced Question: What experimental designs address stability challenges in storing selenothioether compounds?

Methodological Answer:

Selenothioethers are prone to oxidation and thermal degradation. Optimal storage conditions involve:

- Temperature : Store at 0–6°C in amber vials to minimize light-induced radical reactions (e.g., analogous to 1,2-benzenedithiol protocols) .

- Stabilizers : Add 0.1% (w/v) butylated hydroxytoluene (BHT) to inhibit peroxide formation.

- Quality Control : Periodically analyze samples via gas chromatography-mass spectrometry (GC-MS) to detect degradation products like selenoxides .

Advanced Question: How to design experiments probing selenium-sulfur bond reactivity in catalytic systems?

Methodological Answer:

- Kinetic Studies : Use stopped-flow UV-Vis spectroscopy to track selenothioether bond cleavage rates under varying pH and redox conditions .

- Computational Modeling : Density functional theory (DFT) calculations predict bond dissociation energies (BDEs) for Se-S vs. S-S bonds, guiding catalyst design .

Case Study : A 2024 study on selenol-modified catalysts achieved 90% yield in cross-coupling reactions by optimizing Se-S lability .

Basic Question: What analytical techniques quantify trace impurities in Benzene, ((2-(ethenylseleno)ethyl)thio)-?

Methodological Answer:

- HPLC-ICP-MS : Combines high-performance liquid chromatography (HPLC) with inductively coupled plasma mass spectrometry (ICP-MS) to speciate selenium and sulfur contaminants at ppb levels .

- Headspace GC-MS : Detects volatile impurities (e.g., residual ethylene selenol) with a detection limit of 0.1 µg/mL .

Validation : Spike recovery tests (85–110%) ensure method accuracy, as per NIST guidelines .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.